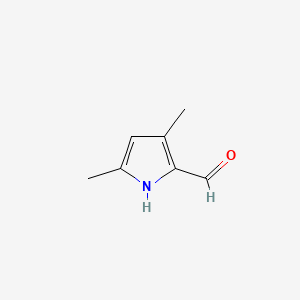

3,5-Dimethyl-1H-pyrrole-2-carbaldehyde

Description

Contextual Significance of Pyrrole (B145914) Architectures in Chemical Research

Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a foundational structure in a multitude of biologically active molecules. Its unique electronic and structural properties make it a privileged scaffold in medicinal chemistry. mdpi.com The pyrrole ring system is a core component of many natural products that are essential for life, including heme, the oxygen-carrying component of hemoglobin, and chlorophyll, the primary pigment for photosynthesis. It is also found in vitamin B12 and bile pigments like bilirubin.

The versatility of the pyrrole core has led to its incorporation into a wide range of synthetic compounds with diverse pharmacological activities. Marketed drugs containing the pyrrole moiety are used to treat a variety of conditions and include anti-inflammatory agents, cholesterol-lowering drugs, and anti-cancer therapies. alliedacademies.org The ability to functionalize the pyrrole ring at various positions allows for the fine-tuning of a molecule's biological activity, making it a valuable building block in drug discovery and development. alliedacademies.org Researchers continue to explore the synthesis of novel pyrrole derivatives to address a wide array of diseases, underscoring the enduring importance of this heterocyclic architecture. mdpi.com

Overview of 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde as a Key Synthetic Intermediate

This compound is a substituted pyrrole that serves as a crucial intermediate in organic synthesis. Its structure, featuring a reactive aldehyde group and two methyl groups on the pyrrole ring, makes it a versatile precursor for the construction of more complex molecules. This compound is utilized in the synthesis of various biologically active compounds and potential drug candidates.

A significant application of this compound is in the preparation of anaplastic lymphoma kinase (ALK) inhibitors, which are a targeted therapy for certain types of non-small-cell lung cancer. chemicalbook.com The aldehyde functional group provides a convenient handle for further chemical transformations, such as condensation reactions, to build larger molecular frameworks. For instance, it can undergo Knoevenagel condensation with active methylene (B1212753) compounds like phenyl acetonitriles to yield 3-substituted-(1H-pyrrol-2-yl)acrylonitriles, a class of compounds that have been investigated for their cytotoxic effects against cancer cell lines. rsc.org Beyond pharmaceuticals, it also has potential applications as a precursor for dyes and fragrances.

Below is a table summarizing the key physical and chemical properties of this compound.

| Property | Value |

| CAS Number | 2199-58-8 |

| Molecular Formula | C₇H₉NO |

| Molecular Weight | 123.15 g/mol |

| Appearance | Colorless to light yellow liquid/solid |

| Melting Point | 95-99 °C |

| Boiling Point | 216-219 °C |

| Solubility | Soluble in ethanol (B145695) and ether; insoluble in water |

Data sourced from multiple chemical suppliers and databases.

Research Trajectories and Scope of Academic Inquiry for this compound

The academic inquiry surrounding this compound and related pyrrole-2-carbaldehydes is primarily focused on their synthetic utility and the biological evaluation of their derivatives. A significant area of research involves the development of novel, efficient, and environmentally sustainable methods for the synthesis of polysubstituted pyrroles, including those with aldehyde functionalities. organic-chemistry.org These methods aim to provide access to a diverse range of pyrrole-based compounds for screening in drug discovery programs. organic-chemistry.org

Current research trajectories include the use of this intermediate to synthesize compounds with potential antibacterial and antiproliferative activities. For example, the synthesis of Ethyl-4-{[-(1-(2-(4-nitrobenzoyl) hydrazono) ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate highlights the structural modifications being explored to generate new bioactive molecules. Furthermore, pyrrole-2-carbaldehyde derivatives are being investigated as building blocks for fluorescent dyes, such as the BODIPY family, which have applications in biochemical imaging and diagnostics. mdpi.com The ongoing research into the synthesis and application of derivatives of this compound underscores its importance as a versatile platform for the development of new functional molecules and potential therapeutic agents.

Structure

3D Structure

Propriétés

IUPAC Name |

3,5-dimethyl-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-3-6(2)8-7(5)4-9/h3-4,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFZYUOHJBXMJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40296965 | |

| Record name | 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2199-58-8 | |

| Record name | 2199-58-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethyl-1H-pyrrole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for 3,5 Dimethyl 1h Pyrrole 2 Carbaldehyde

Established Pyrrole (B145914) Formylation Techniques

The introduction of a formyl group onto the pyrrole ring is a fundamental transformation in pyrrole chemistry. For the synthesis of 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde, the Vilsmeier-Haack reaction stands as the most established and widely employed method.

Vilsmeier-Haack Reaction in Pyrrole-2-carbaldehyde Synthesis

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). chemistrysteps.comorganic-chemistry.orgijpcbs.com This electrophilic species then attacks the electron-rich pyrrole ring to introduce the formyl group. chemistrysteps.com

For the synthesis of this compound, the starting material is 2,4-dimethylpyrrole (B27635). The reaction proceeds via the formation of the Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃. chemistrysteps.com This electrophile then attacks the most nucleophilic position of the 2,4-dimethylpyrrole ring, which is the C5 position, leading to the desired product after hydrolysis of the intermediate iminium salt. chemistrysteps.com

A typical experimental procedure involves the slow addition of phosphorus oxychloride to N,N-dimethylformamide at reduced temperatures, followed by the addition of 2,4-dimethylpyrrole. The reaction mixture is then stirred, often with gentle heating, to ensure complete reaction. The work-up procedure typically involves pouring the reaction mixture into an aqueous base, such as a saturated solution of sodium or potassium carbonate, to neutralize the acid and hydrolyze the intermediate. google.com The product is then extracted with an organic solvent.

| Reagent | Role | Typical Molar Ratio (relative to pyrrole) |

| 2,4-Dimethylpyrrole | Substrate | 1.0 |

| N,N-Dimethylformamide (DMF) | Formylating agent precursor | 1.0 - 1.2 |

| Phosphorus Oxychloride (POCl₃) | Activating agent | 1.0 - 1.2 |

Oxidative Approaches for Aldehyde Functional Group Introduction

While the Vilsmeier-Haack reaction is the most common formylation method, oxidative approaches to introduce the aldehyde functionality exist in a broader context of pyrrole synthesis, though they are less frequently applied for the direct formylation of pre-formed pyrroles like 2,4-dimethylpyrrole. These methods often involve the oxidation of a methyl group already present on the pyrrole ring. However, for the specific case of synthesizing this compound, this is not a primary route as it would require a different starting material (e.g., 2,3,5-trimethylpyrrole) and controlling the regioselectivity of the oxidation could be challenging.

Multi-step Reaction Pathways from Substituted Pyrrole Precursors

The synthesis of this compound is often a key step within a larger, multi-step synthesis of more complex molecules. The precursor, 2,4-dimethylpyrrole, can be synthesized through various methods, such as the Knorr pyrrole synthesis. Once 2,4-dimethylpyrrole is obtained, the Vilsmeier-Haack formylation is typically the next step to introduce the aldehyde functionality at the C5 position, yielding the target compound.

For instance, a multi-step sequence could involve:

Synthesis of 2,4-dimethylpyrrole: This can be achieved through established named reactions.

Formylation: The Vilsmeier-Haack reaction is then performed on the synthesized 2,4-dimethylpyrrole to yield this compound.

This stepwise approach allows for the construction of the desired substituted pyrrole framework before the introduction of the reactive aldehyde group.

Emerging De Novo Synthesis Strategies for Pyrrole-2-carbaldehyde Skeletons

Recent research has focused on developing novel, more efficient, and environmentally friendly methods for the synthesis of substituted pyrroles, including those bearing a 2-carbaldehyde group. These "de novo" strategies build the pyrrole ring and introduce the aldehyde functionality in a single or a few concerted steps from acyclic precursors.

Oxidative Annulation and Direct Csp³–H to C=O Oxidation Approaches

One promising de novo strategy involves the oxidative annulation of simple starting materials. For example, pyrrole-2-carbaldehydes can be synthesized from aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters through an iodine/copper-mediated oxidative annulation and a direct Csp³–H to C=O oxidation. organic-chemistry.orgacs.org In this approach, the aldehyde oxygen atom is derived from molecular oxygen, and the method avoids the use of stoichiometric amounts of hazardous oxidants. organic-chemistry.org While this method provides a general route to polysubstituted pyrrole-2-carbaldehydes, its specific application to the synthesis of this compound would depend on the selection of appropriate acyclic precursors.

The proposed mechanism for such reactions involves a series of steps including iodination, Kornblum oxidation, condensation, cyclization, and oxidative aromatization. organic-chemistry.org

| Reactant Type | Example |

| Aryl Methyl Ketone | Acetophenone |

| Arylamine | Aniline (B41778) |

| Acetoacetate Ester | Ethyl acetoacetate |

| Catalyst/Reagent | CuCl₂, I₂, O₂ |

This approach represents a significant advancement in pyrrole synthesis, offering a greener and more atom-economical alternative to traditional multi-step methods.

Synthetic Optimization and Purification Considerations in this compound Preparation

Optimizing the synthesis of this compound primarily involves fine-tuning the Vilsmeier-Haack reaction conditions. Key parameters to consider include the reaction temperature, the molar ratio of the Vilsmeier reagent to the pyrrole substrate, and the reaction time. Careful control of these variables can maximize the yield and minimize the formation of by-products.

Purification of the crude product is crucial to obtain this compound of high purity. Common purification techniques include:

Recrystallization: This is a widely used method for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. A suitable solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the crystallization of the pure product upon cooling.

Column Chromatography: For more challenging separations or to obtain very high purity, column chromatography over silica (B1680970) gel or alumina (B75360) is employed. A suitable eluent system is chosen to effectively separate the desired product from any impurities.

The purity of the final product can be assessed using various analytical techniques, including melting point determination, thin-layer chromatography (TLC), and spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

Chemical Reactivity and Functional Group Transformations of 3,5 Dimethyl 1h Pyrrole 2 Carbaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde functional group at the C2 position of the pyrrole (B145914) ring is a key site for a multitude of chemical transformations, primarily involving nucleophilic additions and condensation reactions.

Nucleophilic Addition Reactions with the Aldehyde Group

The carbonyl carbon of the aldehyde group in 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde is electrophilic and susceptible to attack by various nucleophiles. While specific studies detailing a broad range of nucleophilic additions to this particular molecule are limited, its reactivity can be inferred from the general behavior of aldehydes.

One notable example of a nucleophilic addition reaction is the Wittig reaction , which is a widely used method for the synthesis of alkenes from aldehydes or ketones. In a study focused on the synthesis of a sterically locked 8-membered 15E-anti CD-ring component, a similar pyrrole carboxaldehyde was successfully subjected to a one-carbon homologation via a Wittig reaction using methoxymethylenetriphenylphosphorane (Ph3P=CH(OMe)). This reaction proceeds through the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon, forming a four-membered oxaphosphetane intermediate, which then collapses to yield the alkene and triphenylphosphine (B44618) oxide.

Furthermore, the addition of hydrogen cyanide (HCN) to aldehydes, known as cyanohydrin formation , is a classic nucleophilic addition. This reaction, typically base-catalyzed, involves the attack of the cyanide ion (CN-) on the carbonyl carbon to form a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group on the same carbon. libretexts.org While direct studies on this compound are scarce, hindered ketones are known to react slowly and give poor yields of cyanohydrins, suggesting that the steric bulk around the aldehyde in the target molecule might influence the reaction's feasibility. orgoreview.com

Condensation Reactions Involving this compound

Condensation reactions are a cornerstone of the reactivity of this compound, enabling the synthesis of a wide array of more complex molecules. The Knoevenagel condensation is a prominent example, involving the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base. This reaction proceeds via a nucleophilic addition followed by a dehydration step to yield a new carbon-carbon double bond.

For instance, the Knoevenagel condensation of pyrrole-2-carbaldehydes with 3-cyanoacetylindoles has been successfully achieved in water using L-proline as a catalyst, affording the corresponding acrylonitriles in excellent yields. This highlights the utility of this reaction in forming conjugated systems.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Pyrrole-2-carbaldehyde | 3-Cyanoacetylindole | L-proline | 2-(Indole-3-carbonyl)-3-(pyrrol-2-yl)acrylonitrile |

Formation of Imines, Hydrazones, and Related Derivatives

The aldehyde group of this compound readily reacts with primary amines to form imines , also known as Schiff bases. This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. Schiff bases derived from pyrrole-2-carbaldehyde and various amines, such as aniline (B41778) derivatives, have been synthesized and characterized.

Similarly, the reaction with hydrazines or substituted hydrazines yields hydrazones . These derivatives are formed through a condensation reaction analogous to imine formation. The resulting hydrazones can serve as versatile intermediates in further synthetic transformations. For example, hydrazone derivatives of pyrrole have been investigated for their potential biological activities.

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Primary Amine (R-NH2) | Imine (Schiff Base) |

| This compound | Hydrazine (H2N-NH2) | Hydrazone |

Pyrrole Ring Reactivity and Substituent Effects in this compound

The pyrrole ring itself is an electron-rich aromatic system, making it susceptible to electrophilic attack. The substituents on the ring, namely the two methyl groups and the carbaldehyde group, play a crucial role in modulating this reactivity.

Electrophilic Aromatic Substitution Patterns on the Pyrrole Nucleus

Electrophilic substitution on the pyrrole ring generally occurs preferentially at the C2 (α) position due to the greater stabilization of the cationic intermediate (arenium ion) through resonance. When the C2 position is occupied, as in this compound, electrophilic attack is directed to the other available positions.

The synthesis of this compound itself is often achieved through the Vilsmeier-Haack reaction of 2,4-dimethylpyrrole (B27635). This reaction involves the formylation of the electron-rich pyrrole ring with the Vilsmeier reagent (a chloroinimium ion), which acts as the electrophile. The reaction proceeds via an electrophilic aromatic substitution mechanism.

While specific studies on the nitration or halogenation of this compound are not extensively detailed in the available literature, the directing effects of the existing substituents would govern the regioselectivity. The aldehyde group is an electron-withdrawing group and a meta-director in traditional aromatic systems. However, in the highly activated pyrrole ring, the interplay of electronic and steric effects is more complex. Research on related 5-arylmethylene-3,4-dimethyl-3-pyrrolin-2-ones has shown that nitration with nitronium tetrafluoroborate (B81430) can occur at the exocyclic double bond. researchgate.net

Steric and Electronic Influences of Alkyl Substituents on Reactivity

The two methyl groups at the C3 and C5 positions have a significant impact on the reactivity of the molecule through both electronic and steric effects.

Electronic Effects: Methyl groups are electron-donating through an inductive effect. libretexts.org This electron donation increases the electron density of the pyrrole ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.org This activating effect stabilizes the cationic intermediate formed during electrophilic aromatic substitution, facilitating the reaction. libretexts.org

Steric Effects: The methyl groups also exert steric hindrance, which can influence the regioselectivity of reactions. For instance, in electrophilic substitution on a substituted pyrrole, bulky substituents can hinder the approach of the electrophile to adjacent positions. In the case of this compound, the C4 position is flanked by two methyl groups, which could sterically hinder attack at this position. Studies on related 2-vinylpyrroles have demonstrated that bulky N-substituents can sterically inhibit Michael addition at the 5-position of the pyrrole ring. rsc.org This suggests that the methyl groups in this compound could similarly direct reactions away from the C4 position. The steric environment created by the methyl groups can also influence the conformation of the aldehyde group, potentially affecting its reactivity with bulky nucleophiles. researchgate.net

Formation of Advanced Heterocyclic Architectures Utilizing this compound

The strategic placement of methyl groups at the 3- and 5-positions of the pyrrole ring in this compound directs its reactivity, primarily at the unsubstituted alpha-position and the formyl group. This controlled reactivity is instrumental in the synthesis of larger, more complex heterocyclic systems with potential applications in materials science and medicinal chemistry.

Pyrrole-Fused Ring System Construction

The construction of pyrrole-fused ring systems often involves the acid-catalyzed condensation of this compound with other pyrrolic precursors. A key example is the synthesis of dipyrromethenes, which are precursors to important classes of dyes such as BODIPY (boron-dipyrromethene) dyes.

In a typical reaction, this compound is condensed with an alpha-unsubstituted pyrrole, such as 2,4-dimethylpyrrole, in the presence of an acid catalyst like trifluoroacetic acid (TFA) or hydrobromic acid (HBr). This reaction initially forms a dipyrromethane, which is then oxidized in situ or in a subsequent step to the highly conjugated dipyrromethene. The resulting dipyrromethene can then be complexed with a boron source, commonly boron trifluoride etherate (BF₃·OEt₂), in the presence of a base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), to yield the corresponding BODIPY dye. These dyes are known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield (%) | Reference |

| This compound | 2,4-Dimethylpyrrole | 1. HBr, MeOH; 2. DDQ | 1,3,5,7-Tetramethyl-dipyrromethene hydrobromide | Not reported | N/A |

| 1,3,5,7-Tetramethyl-dipyrromethene hydrobromide | N/A | BF₃·OEt₂, TEA, Toluene | 1,3,5,7-Tetramethyl-BODIPY | Good | N/A |

This table is illustrative and based on general synthetic procedures for BODIPY dyes, as specific yield data for the direct reaction of this compound was not available in the search results.

Oligo- and Poly-pyrrole Scaffold Formation

The formation of oligo- and poly-pyrrole scaffolds from this compound can be envisioned through several synthetic strategies, primarily involving self-condensation or condensation with other pyrrolic units. These extended pyrrolic chains are of interest for their potential electronic and photophysical properties.

One approach to oligo-pyrroles involves the acid-catalyzed self-condensation of this compound. In such a reaction, the aldehyde group of one molecule would react with the alpha-position of another, leading to the formation of a dipyrromethane which could then extend further. However, controlling the extent of polymerization and the regioselectivity of such reactions can be challenging.

Alternatively, the synthesis of discrete oligomers, such as tripyrromethanes, can be achieved by the controlled condensation of this compound with a pre-formed dipyrromethane. This stepwise approach allows for greater control over the final structure of the oligo-pyrrole.

The formation of poly-pyrrole scaffolds can be achieved through oxidative polymerization. researchgate.net While direct polymerization of this compound via this method is not extensively documented, the general principle involves the use of an oxidizing agent, such as iron(III) chloride (FeCl₃), to induce the coupling of pyrrole monomers. researchgate.net The presence of the aldehyde group would likely influence the polymerization process and the properties of the resulting polymer.

| Monomer/Precursor | Polymerization Method | Oxidant/Catalyst | Resulting Scaffold | Key Properties |

| Pyrrole (general) | Chemical Oxidative Polymerization | FeCl₃ | Polypyrrole | Conductive, environmentally stable |

| This compound | Hypothetical Oxidative Polymerization | FeCl₃ | Poly(this compound) | Expected to have modified solubility and electronic properties due to substituents. |

This table presents a general overview of polypyrrole synthesis and a hypothetical application to the specified compound, as direct experimental data was not found in the provided search results.

Advanced Spectroscopic and Computational Characterization of 3,5 Dimethyl 1h Pyrrole 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde. Both ¹H and ¹³C NMR spectra provide unambiguous evidence for the connectivity and chemical environment of each atom in the molecule.

In the ¹H NMR spectrum, distinct signals are observed for the aldehydic proton, the pyrrolic N-H proton, the remaining pyrrolic C-H proton, and the two methyl groups. The aldehydic proton (CHO) typically resonates at a significantly downfield chemical shift, generally in the range of 9.5-9.6 ppm, due to the strong deshielding effect of the carbonyl group. The N-H proton signal is often broad and appears far downfield (typically >10 ppm), its exact position being sensitive to solvent and concentration. The lone proton on the pyrrole (B145914) ring at position 4 (H-4) appears as a singlet around 5.9-6.0 ppm. The two methyl groups at positions 3 and 5 are chemically non-equivalent and thus show distinct singlet signals, typically around 2.2-2.3 ppm.

The ¹³C NMR spectrum complements the proton data, providing information on the carbon skeleton. The carbonyl carbon of the aldehyde is the most downfield signal, appearing around 178 ppm. The pyrrole ring carbons show characteristic shifts: C2 (bearing the aldehyde) is found around 132 ppm, C5 (bearing a methyl group) around 141 ppm, C3 (bearing the other methyl group) around 130 ppm, and C4 at approximately 110 ppm. The carbons of the two methyl groups have signals in the aliphatic region, typically between 12-15 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analysis of pyrrole-2-carbaldehyde and other methylated pyrrole derivatives. researchgate.netchemicalbook.comorganicchemistrydata.org

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

| N-H | >10.0 | - | broad singlet |

| C=OH | 9.5 - 9.6 | - | singlet |

| CH -4 | 5.9 - 6.0 | - | singlet |

| CH ₃-3 | 2.2 - 2.3 | - | singlet |

| CH ₃-5 | 2.2 - 2.3 | - | singlet |

| C -2 | - | ~132 | - |

| C -3 | - | ~130 | - |

| C -4 | - | ~110 | - |

| C -5 | - | ~141 | - |

| C HO | - | ~178 | - |

| C H₃-3 | - | 12 - 15 | - |

| C H₃-5 | - | 12 - 15 | - |

Vibrational (FT-IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Analysis

Vibrational and electronic spectroscopy techniques are crucial for identifying the functional groups present in this compound and understanding its electronic structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is characterized by several key absorption bands. A prominent, often broad, absorption band appears in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration, which is characteristic of the pyrrole ring. researchgate.net The strong, sharp absorption band for the carbonyl (C=O) stretch of the aldehyde group is observed in the range of 1650-1680 cm⁻¹. acgpubs.org The C-H stretching vibrations of the methyl groups and the pyrrole ring C-H are typically found just below 3000 cm⁻¹. Vibrations associated with the pyrrole ring, including C=C and C-N stretching, produce a complex pattern of bands in the fingerprint region, generally between 1400 and 1600 cm⁻¹. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound Data is based on known values for pyrrole-2-carbaldehydes and related structures. core.ac.uknist.gov

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium-Strong, Broad |

| C-H Stretch (Aromatic/Methyl) | 2900 - 3100 | Medium |

| C=O Stretch (Aldehyde) | 1650 - 1680 | Strong |

| C=C/C-N Ring Stretch | 1400 - 1600 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic spectrum of this compound, typically recorded in a solvent like methanol (B129727) or ethanol (B145695), shows absorption bands that arise from electronic transitions within the molecule. The conjugated system, which includes the pyrrole ring and the carbonyl group, gives rise to characteristic absorptions. A strong absorption band, typically observed between 280-300 nm, is attributed to a π → π* transition within the conjugated system. researchgate.netnist.gov A weaker absorption band, corresponding to the n → π* transition of the carbonyl group's non-bonding electrons, may also be observed at longer wavelengths, often above 300 nm. researchgate.net The presence of the two methyl groups, which are electron-donating, can cause a slight red-shift (bathochromic shift) of these absorption maxima compared to the unsubstituted pyrrole-2-carbaldehyde. mdpi.com

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (molar mass: 123.15 g/mol ), the electron ionization (EI) mass spectrum would show a distinct molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 123. sigmaaldrich.comuni.lu

The fragmentation of the molecular ion is predictable and provides valuable structural confirmation. Common fragmentation pathways for aromatic aldehydes are observed:

Loss of a hydrogen radical (M-1): A peak at m/z 122 is expected due to the loss of the aldehydic hydrogen, forming a stable acylium ion. miamioh.edu

Loss of a formyl radical (M-29): Cleavage of the C-C bond between the pyrrole ring and the aldehyde group results in the loss of the CHO group, leading to a prominent peak at m/z 94. libretexts.org

Loss of a methyl radical (M-15): Fragmentation can also occur via the loss of one of the methyl groups, resulting in a peak at m/z 108.

These characteristic fragments confirm the presence of the aldehyde and methyl substituents on the pyrrole core.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Identity | Description |

| 123 | [M]⁺˙ | Molecular Ion |

| 122 | [M-H]⁺ | Loss of aldehydic hydrogen |

| 108 | [M-CH₃]⁺ | Loss of a methyl radical |

| 94 | [M-CHO]⁺ | Loss of the formyl radical |

Quantum Chemical Calculations and Density Functional Theory (DFT) in Predictive Studies

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the properties of this compound at a molecular level. These computational studies provide insights that complement experimental data and help predict molecular behavior. researchgate.net

DFT calculations can be used to model the electronic structure of the molecule, providing a detailed picture of its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly informative. The HOMO is typically localized on the electron-rich pyrrole ring, indicating that this is the primary site for electrophilic attack. Conversely, the LUMO is often centered on the electron-withdrawing aldehyde group, suggesting this area is susceptible to nucleophilic attack. researchgate.net

The HOMO-LUMO energy gap is a key parameter that relates to the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. wuxiapptec.com Furthermore, calculated electrostatic potential maps can visually identify electron-rich (negative potential, typically around the carbonyl oxygen) and electron-poor (positive potential, around the N-H proton) regions of the molecule, predicting sites for intermolecular interactions.

DFT methods are highly effective for studying the conformational preferences of molecules. For this compound, a key conformational feature is the rotation around the single bond connecting the aldehyde group to the pyrrole ring. Computational studies on the parent pyrrole-2-carbaldehyde have shown that two planar conformers, cis and trans, are possible, with the cis form (where the C=O bond is oriented toward the ring's nitrogen atom) being significantly more stable. core.ac.ukscilit.com This preference is largely due to stabilizing electronic interactions. DFT can accurately calculate the energy difference between these conformers and the rotational energy barrier separating them.

Furthermore, these computational models can be used to study intermolecular interactions, most notably hydrogen bonding. The N-H group of the pyrrole ring acts as a hydrogen bond donor, while the carbonyl oxygen of the aldehyde group is an effective hydrogen bond acceptor. DFT calculations can model the geometry and strength of hydrogen-bonded dimers and larger aggregates, which is crucial for understanding the compound's properties in the solid state and in solution. mdpi.comresearchgate.net

Applications of 3,5 Dimethyl 1h Pyrrole 2 Carbaldehyde in Synthetic Organic Chemistry

As a Versatile Intermediate in Fine Chemical Synthesis

In the synthesis of fine chemicals, intermediates are crucial compounds that act as stepping stones in the pathway from simple starting materials to complex final products. 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde serves as an important intermediate in the production of various high-value compounds, particularly in the pharmaceutical and agrochemical industries. guidechem.comechemi.com Its utility stems from the distinct reactivity of its two main components: the aromatic pyrrole (B145914) core and the aldehyde functional group.

The pyrrole ring system is a common feature in many biologically active molecules. The aldehyde group provides a reactive site for a multitude of chemical transformations, including oxidation, reduction, and a variety of condensation and carbon-carbon bond-forming reactions. This dual functionality allows chemists to introduce the dimethyl-pyrrole moiety into a target molecule and then further elaborate the structure using the aldehyde handle. guidechem.com It is frequently used in chemical research and laboratory settings as a starting material for the synthesis of novel compounds. guidechem.com

Building Block for Diverse Heterocyclic Compounds

Heterocyclic compounds, which are cyclic molecules containing atoms of at least two different elements in their rings, form the backbone of a vast number of pharmaceuticals, natural products, and advanced materials. ossila.com this compound is recognized as a key heterocyclic building block for the synthesis of a diverse range of other heterocyclic systems.

The aldehyde function is particularly useful for constructing new rings fused to the pyrrole core or linked to it. It can readily participate in condensation reactions with various nucleophiles, such as amines, hydrazines, and compounds with active methylene (B1212753) groups. These reactions pave the way for the creation of a wide variety of fused and unfused heterocyclic structures. For example, reactions with bifunctional nucleophiles can lead to the formation of pyrrole-fused pyrimidines, pyridines, or other complex polycyclic systems. The inherent aromatic and conjugated nature of the pyrrole ring also makes it a candidate for applications in material science.

| Reactant Class | Resulting Heterocyclic System | General Transformation |

|---|---|---|

| Bifunctional Amines (e.g., Hydrazine, Guanidine) | Fused Pyrrolopyrimidines, Pyrrolopyridazines | Condensation followed by intramolecular cyclization |

| Active Methylene Compounds (e.g., Malononitrile) | Substituted Pyrrolyl-pyridines | Knoevenagel condensation and subsequent cyclization |

| Amidines or Ureas | Pyrrole-Substituted Pyrimidinones | Cyclocondensation reactions |

Precursor in Scaffold Construction for Natural Product Analogs

Many natural products, especially alkaloids, contain the pyrrole scaffold as a core structural element. researchgate.net The synthesis of natural products and their analogs is a significant area of organic chemistry, often aimed at discovering new therapeutic agents. Pyrrole-2-carbaldehyde derivatives are valuable precursors for building the molecular frameworks of such compounds. nih.gov

This compound provides a pre-functionalized and substituted pyrrole core that can be strategically elaborated into analogs of naturally occurring molecules. For instance, the pyrrole-2-carbaldehyde skeleton can be transformed into pyrrole alkaloid natural products like Lobechine or (-)-Hanishin through multi-step synthetic sequences. researchgate.net Chemists can modify the aldehyde group, add substituents to the nitrogen atom of the pyrrole ring, or perform reactions at the C-4 position to create a library of compounds that mimic the structure of a parent natural product. These analogs are then studied to understand structure-activity relationships and to develop new molecules with improved biological properties.

Role in Multi-component Reactions for Generating Structural Diversity

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. rsc.orgnih.gov MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse and complex molecules. mdpi.com

Aldehydes are classic components in a wide variety of MCRs. nih.gov The aldehyde group of this compound makes it an excellent substrate for such reactions. By participating in MCRs, it allows for the one-pot synthesis of highly substituted, complex heterocyclic structures built around the pyrrole core. For example, it can be used in reactions like the Hantzsch pyrrole synthesis or other three-component condensation reactions to build complex pyrrole derivatives. researchgate.net This strategy enables the efficient exploration of chemical space, which is crucial in drug discovery and materials science for identifying molecules with desired functions. nih.gov

| MCR Type | Reactants | Resulting Molecular Scaffold | Key Advantage |

|---|---|---|---|

| Hantzsch-type Synthesis | This compound, a β-ketoester, an amine | Highly substituted dihydropyridines fused or linked to a pyrrole ring | Rapid construction of complex, drug-like scaffolds |

| Ugi-type Reaction | This compound, an amine, a carboxylic acid, an isocyanide | Complex peptide-like structures incorporating the pyrrole moiety | High degree of structural and functional group diversity |

Exploration of 3,5 Dimethyl 1h Pyrrole 2 Carbaldehyde in Biological and Medicinal Chemistry Research

Design and Synthesis of Biologically Active Derivatives of 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde

The chemical structure of this compound makes it an ideal starting point for creating more complex molecules. The aldehyde functional group is particularly reactive, enabling a variety of chemical transformations such as condensation reactions to form larger, more intricate structures. acs.org Medicinal chemists utilize this reactivity to synthesize libraries of related compounds, which can then be screened for various biological activities.

One notable synthetic application involves using the potassium salt of this compound in a one-pot reaction with activated arylacetic acids to produce 5,7-dimethyl-2-aryl-3H-pyrrolizin-3-ones. nih.gov This process provides an efficient route to a class of compounds investigated for their potential as angiogenesis inhibitors. nih.gov Similarly, derivatives are synthesized through condensation reactions with various amines or other nucleophiles to create Schiff bases and other analogs, which have been evaluated for antimicrobial and anticancer properties. researchgate.net

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.gov Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. Derivatives of this compound have been explored as potential anti-angiogenic agents, inspired by the structures of successful kinase inhibitors like Sunitinib, which also contains a pyrrole (B145914) motif. nih.govmdpi.com

A study focused on creating non-indoline-2-one based angiogenesis inhibitors related to the drug Semaxanib. nih.gov In this research, a library of 5,7-dimethyl-2-aryl-3H-pyrrolizin-3-ones was synthesized from this compound. nih.gov These compounds were then tested for their ability to inhibit the formation of endothelial tubes, a key step in angiogenesis. Several compounds from this library demonstrated significant anti-angiogenesis activity. nih.gov Two of the most promising derivatives were further tested in a more physiologically relevant rat aortic ring assay, where they showed inhibitory effects comparable to Semaxanib, confirming that this class of compounds represents a new scaffold for angiogenesis inhibitors. nih.gov

Table 1: Anti-angiogenesis Activity of Selected Pyrrolizinone Derivatives

| Compound ID | Aryl Substituent | Endothelial Tube Formation Assay Result | Rat Aortic Ring Assay Result (at 10µg/mL) |

|---|---|---|---|

| Derivative 1 | Phenyl | Active | Similar inhibition to Semaxanib |

| Derivative 2 | 4-Fluorophenyl | Active | Similar inhibition to Semaxanib |

| Derivative 3 | 4-Chlorophenyl | Active | Not Advanced |

| Derivative 4 | 4-Methoxyphenyl | Active | Not Advanced |

| Derivative 5 | 3,4-Dichlorophenyl | Active | Not Advanced |

| Derivative 6 | 2-Naphthyl | Active | Not Advanced |

This table is a representative summary based on findings that identified 6 active compounds from a library of 19, with two being advanced for further testing. nih.gov

The pyrrole scaffold is a common feature in compounds exhibiting a wide range of biological activities, including antimicrobial and anticancer effects. researchgate.netontosight.ai Derivatives of this compound have been synthesized and evaluated for these properties. For instance, a series of Schiff base derivatives were synthesized by reacting 1H-pyrrole-2-carbohydrazide with various aromatic aldehydes. researchgate.net While this study used a related pyrrole starter, the principle of modifying the aldehyde group is directly relevant. These compounds were screened against Gram-positive and Gram-negative bacteria as well as fungal strains. researchgate.net

The research found that specific substitutions on the aromatic ring of the Schiff base significantly influenced the antimicrobial activity. researchgate.net Compounds with electron-withdrawing groups, such as nitro or chloro groups, often displayed enhanced potency against the tested microbial strains. researchgate.net

In the context of anticancer research, pyrrole derivatives have been identified as inhibitors of crucial cellular processes like tubulin polymerization and protein kinase signaling. researchgate.netnih.gov The antiproliferative activity of pyrrole analogs is often evaluated against various human cancer cell lines. Studies have shown that certain pyrrole derivatives can induce apoptosis (programmed cell death) in malignant cells while showing less sensitivity to normal cells. nih.gov For example, a study on 3,5-diaryl-3,4-dihydro-2H-pyrrole derivatives found that the presence of a nitrile group at position 2 was essential for their biological activity against cancer cell lines like lung adenocarcinoma (A549) and colon cancer (HT-29). mdpi.com

Table 2: Biological Activity of Selected Pyrrole Analogs

| Compound Class | Target Activity | Test System | General Finding |

|---|---|---|---|

| Schiff Bases | Antibacterial | B. subtilis, S. aureus, E. coli | Derivatives with electron-withdrawing groups (e.g., -NO2, -Cl) showed potent activity. researchgate.net |

| Schiff Bases | Antifungal | C. albicans, A. niger | Certain substituted derivatives showed activity comparable to standard antifungal agents. researchgate.net |

| Diaryl Dihydropyrroles | Anticancer | A549, HT-29, MDA-MB-231 cell lines | The nitrile group at position 2 was found to be crucial for antiproliferative activity. mdpi.com |

| Kinase Inhibitor Analogs | Anticancer | Malignant vs. Normal cell lines | Capable of binding to EGFR and VEGFR, inducing apoptosis in cancer cells. nih.gov |

Mechanistic Investigations of Biological Interactions

Understanding how a molecule interacts with its biological target at a molecular level is crucial for drug design. For derivatives of this compound, both the aldehyde group and the pyrrole ring itself play key roles in these interactions through covalent and non-covalent forces.

The aldehyde group is an electrophilic center, meaning it is susceptible to attack by nucleophiles. In a biological system, common nucleophiles are found in the side chains of amino acids within proteins, such as the amine group of lysine (B10760008) or the thiol group of cysteine. The reaction between an aldehyde and a primary amine (like lysine) forms a reversible covalent bond known as a Schiff base or imine. This type of covalent interaction can be critical for the mechanism of action of some drugs, allowing them to form a stable link with their target protein, thereby inhibiting its function. The formation of pyrrole-2-carbaldehyde derivatives through reactions like condensation highlights the reactivity of this group, which is foundational to its potential for covalent bonding with biological targets. acs.orgnih.gov

The pyrrole ring itself contributes significantly to the binding of its derivatives to biological macromolecules through various non-covalent interactions. rsc.orgresearchgate.net As a planar, electron-rich aromatic system, it can engage in several types of stabilizing forces:

Hydrogen Bonding: The N-H group of the pyrrole ring can act as a hydrogen bond donor, forming a bond with a hydrogen bond acceptor on a protein or nucleic acid, such as an oxygen or nitrogen atom. researchgate.net

π-π Stacking: The aromatic face of the pyrrole ring can stack with other aromatic rings, such as the side chains of amino acids like phenylalanine, tyrosine, or tryptophan, or the bases of DNA. researchgate.net This interaction is driven by the favorable alignment of their π-electron systems.

Hydrophobic Interactions: The nonpolar surface of the pyrrole ring, including the methyl groups, can interact favorably with hydrophobic pockets within a protein's binding site, displacing water molecules and contributing to binding affinity.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. By systematically modifying the structure of a lead compound, researchers can identify which parts of the molecule are essential for its function.

For derivatives based on the this compound scaffold, SAR studies have provided valuable insights. For example, in the development of pyrrolone antimalarials, the methyl groups on the pyrrole ring were investigated. acs.org Computational predictions suggested these methyl groups might be sites of metabolic instability. acs.org However, when these groups were removed or replaced with ethyl groups, the resulting compounds showed even lower metabolic stability and reduced activity, indicating that the methyl groups, while a potential metabolic liability, were also important for the desired biological effect. acs.org

Further studies on other pyrrole analogs have highlighted key SAR principles:

The Aldehyde Group: Modification of the 2-carbaldehyde group into different functionalities (e.g., imines, oximes, hydrazones) drastically alters the biological profile, often leading to new activities. researchgate.net

Substituents on the Pyrrole Ring: The nature and position of substituents on the pyrrole ring are critical. The two methyl groups at positions 3 and 5 in the parent aldehyde provide a specific steric and electronic profile that influences how its derivatives fit into a binding site.

Aromatic Substituents: In derivatives where an additional aromatic ring is attached (such as the pyrrolizinones), the substituents on that ring play a major role. nih.gov Electron-donating or electron-withdrawing groups can fine-tune the electronic properties and binding interactions of the entire molecule, impacting its potency and selectivity. mdpi.com

Table 3: Summary of Structure-Activity Relationship (SAR) Findings for Pyrrole Derivatives

| Molecular Modification | Observation | Implication for Activity |

|---|---|---|

| Removal of 3,5-dimethyl groups | Decreased metabolic stability and activity. acs.org | The methyl groups are important for maintaining both stability and biological function. |

| Replacement of pyrrole ring with other heterocycles (e.g., furan, pyrazole) | Significantly reduced antimalarial activity. acs.org | The pyrrole ring itself is a crucial pharmacophore for this specific activity. |

| Modification of the 2-carbaldehyde group | Creation of diverse derivatives (Schiff bases, etc.) with varied biological activities. researchgate.net | This position is a key handle for chemical modification to explore new biological targets. |

Potential Applications of 3,5 Dimethyl 1h Pyrrole 2 Carbaldehyde in Materials Science

Precursors for Conductive Polymer Development

The field of conductive polymers has been significantly influenced by polypyrrole (PPy) due to its notable electrical conductivity, environmental stability, and biocompatibility. mdpi.com The properties of PPy can be finely tuned by introducing substituents onto the pyrrole (B145914) monomer. The synthesis of PPy and its derivatives is typically achieved through chemical or electrochemical oxidative polymerization. mdpi.com

While the direct polymerization of 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde is not extensively documented, the presence of two methyl groups at the 3- and 5-positions is expected to influence the polymerization process and the properties of the resulting polymer. Methyl groups are electron-donating, which can increase the electron density of the pyrrole ring, potentially lowering the oxidation potential required for polymerization. However, these substituents also introduce steric hindrance, which may affect the planarity and conjugation length of the polymer chains, thereby influencing the ultimate conductivity.

The aldehyde group at the 2-position offers a reactive site for post-polymerization modification, allowing for the grafting of other molecules or polymers to create materials with tailored functionalities. Alternatively, the aldehyde can participate in condensation reactions to form conjugated polymers with imine linkages (Schiff bases), expanding the range of conductive materials that can be synthesized from this precursor.

Table 1: Potential Influences of Substituents on Polypyrrole Properties

| Substituent | Position | Potential Effect on Polymerization | Potential Effect on Polymer Properties |

| Methyl (-CH₃) | 3, 5 | Lowers oxidation potential, increases steric hindrance | May decrease conductivity due to reduced planarity |

| Carbaldehyde (-CHO) | 2 | Can be used for post-polymerization modification or direct condensation polymerization | Introduces polarity, potential for cross-linking |

Integration into Optoelectronic Materials

Conjugated organic polymers are at the forefront of research for various optoelectronic applications due to their tunable properties. nih.gov Theoretical studies, such as those employing density functional theory (DFT), have shown that the electronic and optical properties of polypyrrole derivatives can be systematically modified by the introduction of different side groups. nih.gov The electron-donating or withdrawing nature of these substituents plays a crucial role in determining the band gap, absorption spectra, and other key optoelectronic parameters. nih.gov

The this compound monomer possesses both electron-donating methyl groups and an electron-withdrawing carbaldehyde group. This combination could lead to polymers with interesting intramolecular charge transfer characteristics, which are desirable for applications in organic photovoltaics and light-emitting diodes. The extent of this effect would depend on the final polymer architecture and the interplay between the electronic effects of the substituents.

Furthermore, the aldehyde functionality can be used to construct more complex conjugated systems, such as pyrrolo[3,2-b]pyrroles, which are known for their promising optoelectronic properties and synthetic accessibility from aromatic amines and aldehydes. kennesaw.edu By carefully selecting the reaction partners for the aldehyde group, it is possible to design materials with tailored absorption and emission profiles across the visible spectrum.

Table 2: Predicted Effects of Substituents on Optoelectronic Properties of Derived Polymers

| Substituent Group | Electronic Nature | Predicted Influence on Polymer Properties |

| Methyl (-CH₃) | Electron-donating | May raise the HOMO level, potentially narrowing the band gap |

| Carbaldehyde (-CHO) | Electron-withdrawing | May lower the LUMO level, potentially narrowing the band gap and facilitating intramolecular charge transfer |

Functional Materials Design and Synthesis

The reactivity of the carbaldehyde group in this compound makes it a valuable synthon for the design and synthesis of a wide array of functional materials. Beyond linear polymers, this compound can be incorporated into more complex architectures such as conjugated microporous polymers (CMPs) and macrocyclic structures like corroles.

CMPs constructed from pyrrole-based monomers have shown promise as heterogeneous catalysts due to their high surface area and the presence of nitrogen atoms as active sites. frontiersin.org The aldehyde group of this compound could be utilized in condensation reactions to form the porous network of a CMP, with the pyrrole nitrogen and potentially the aldehyde's oxygen atom serving as catalytic or metal-binding sites.

In the realm of macrocyclic chemistry, pyrrole-2-carbaldehydes are precursors in the synthesis of porphyrinoids, including corroles. beilstein-journals.org These molecules have applications in areas such as sensing, catalysis, and photodynamic therapy. The condensation of this compound with other pyrrolic precursors could lead to novel corrole (B1231805) structures with tailored electronic and photophysical properties arising from the specific substitution pattern. The aldehyde functionality is key in the condensation reactions that lead to the formation of these complex macrocycles. beilstein-journals.org

Emerging Research Avenues and Future Perspectives for 3,5 Dimethyl 1h Pyrrole 2 Carbaldehyde

Unexplored Reactivity and Derivatization Pathways

The chemical profile of 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde is defined by its aldehyde and pyrrole (B145914) functionalities, which allow for a range of chemical reactions. ontosight.ai While standard transformations are well-documented, research is moving towards uncovering novel reactivity and creating diverse derivatives.

Future explorations may focus on:

Asymmetric Catalysis: Developing enantioselective methods for reactions involving the aldehyde group to produce chiral molecules, which are crucial in pharmacology.

Multi-component Reactions: Designing one-pot reactions that utilize the compound as a key component to rapidly build molecular complexity, offering an efficient route to novel heterocyclic systems.

C-H Activation: Investigating the direct functionalization of the C-H bonds on the pyrrole ring to introduce new substituents without the need for pre-functionalized starting materials. This approach offers a more atom-economical and efficient way to synthesize new derivatives.

Photoredox Catalysis: Utilizing light-mediated reactions to access unique reactive intermediates and forge new bonds, opening up unprecedented derivatization pathways.

The reactivity of the pyrrole-2-carbaldehyde scaffold allows it to be a precursor for a wide array of complex molecules. For instance, it can undergo cycloaddition reactions to form fused heterocyclic systems like 2,3-dihydro-1H-pyrrolizin-3-ols. nih.gov

Table 1: Potential Derivatization Reactions

| Reaction Type | Reagents/Conditions | Potential Product Class |

| Knoevenagel Condensation | Active methylene (B1212753) compounds, base | Substituted alkenes |

| Wittig Reaction | Phosphonium ylides | Alkenes |

| Reductive Amination | Amines, reducing agent (e.g., NaBH₃CN) | Substituted amines |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | N-substituted pyrroles |

| Cycloaddition Reactions | Dienes, dienophiles | Fused heterocyclic systems |

Development of Novel and Sustainable Synthetic Methodologies

The demand for greener chemical processes has spurred research into sustainable methods for synthesizing pyrrole derivatives. Traditional methods often rely on harsh conditions and hazardous reagents. researchgate.net

Emerging sustainable approaches include:

Bio-based Feedstocks: Researchers are exploring the conversion of carbohydrates and other biomass-derived materials into pyrrole-2-carbaldehydes. researchgate.netacs.org This reduces reliance on petrochemical sources. For example, a practical one-pot conversion of carbohydrates with primary amines has been developed to produce N-substituted pyrrole-2-carbaldehydes. researchgate.netacs.org

Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites, facilitates the synthesis of pyrroles from bio-derived furans and anilines under milder conditions. researchgate.net

Enzymatic Synthesis: Biocatalytic methods, such as the use of UbiD family enzymes for CO2 fixation, are being investigated for the synthesis of pyrrole-2-carbaldehyde from simple precursors like pyrrole itself. mdpi.com This enzymatic approach offers high selectivity and operates under mild, environmentally friendly conditions. mdpi.com

Solvent-Free Reactions: Performing reactions without a solvent or in green solvents like water or bio-based solvents minimizes waste and environmental impact. acs.org

Table 2: Comparison of Synthetic Methodologies

| Methodology | Advantages | Challenges |

| Traditional Synthesis | Well-established, high yields in some cases | Harsh conditions, use of toxic reagents, waste generation |

| Bio-based Synthesis | Renewable feedstocks, reduced carbon footprint | Lower yields, complex purification |

| Enzymatic Synthesis | High selectivity, mild conditions, environmentally friendly | Enzyme stability, cost, low product yield due to instability mdpi.com |

| Heterogeneous Catalysis | Catalyst reusability, easier product separation | Catalyst deactivation, requires specific substrates |

Advanced Biological Screening and Target Identification for Pyrrole-based Scaffolds

The pyrrole nucleus is a recognized pharmacophore present in numerous biologically active compounds and approved drugs. nih.govmdpi.com Derivatives of this compound are promising candidates for drug discovery programs, with research demonstrating a wide range of potential therapeutic applications.

Recent findings and future directions include:

Anticancer Activity: Pyrrole derivatives have shown significant potential as anticancer agents. mdpi.comresearchgate.net For example, new pyrrole compounds have demonstrated dose- and time-dependent cytotoxic activity against colon cancer cell lines (LoVo). researchgate.net Future work involves screening against a wider range of cancer cell lines and identifying the specific molecular targets. nih.gov Functionalized pyrrole scaffolds are key for designing protein kinase inhibitors with antiproliferative effects. mdpi.com

Antimicrobial and Antiviral Properties: The pyrrole scaffold is a key component in developing new agents against drug-resistant bacteria and viruses. mdpi.com Pyrrole-fused pyrimidines have been designed and synthesized as potential antitubercular agents targeting the InhA enzyme. nih.govrsc.org

Neuroprotective Agents: Novel pyrrole derivatives are being investigated as multi-target agents for neurodegenerative diseases like Alzheimer's. Some compounds have shown selective inhibition of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). mdpi.com

Target Identification: A crucial aspect of future research is moving beyond phenotypic screening to identify the specific biological targets of active compounds. nih.gov Techniques like chemical proteomics and genetic screening can elucidate the mechanism of action, which is vital for optimizing lead compounds and understanding potential side effects. nih.gov

Computational Design and Predictive Modeling for Structure-Property Relationships

In silico methods are becoming indispensable in modern drug discovery and materials science for accelerating the design and optimization of new molecules.

Key computational approaches for pyrrole derivatives include:

Molecular Docking: This technique predicts the binding affinity and orientation of a molecule within the active site of a biological target. It has been used to design novel pyrrole derivatives as anticancer agents targeting specific enzymes like FLT3 for acute myeloid leukemia. uomustansiriyah.edu.iq

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models can predict the activity of unsynthesized derivatives, guiding synthetic efforts toward more potent compounds.

ADME/Tox Prediction: Computational tools like the SwissADME server are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new compounds. uomustansiriyah.edu.iq This early-stage assessment helps to identify candidates with favorable drug-like properties and reduce late-stage failures in drug development. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, helping to assess the stability of the interaction and understand the binding mechanism at an atomic level. nih.gov

Potential in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The structural features of this compound make it an interesting candidate for designing self-assembling systems.

Research in this area could explore:

Hydrogen Bonding Networks: The N-H group of the pyrrole ring and the carbonyl group of the aldehyde can act as hydrogen bond donors and acceptors, respectively. These interactions can drive the self-assembly of molecules into well-defined architectures like tapes or layers. The self-assembly of pyrrole-2-carboxylate compounds has been shown to be influenced by substituents, leading to different structural motifs. researchgate.net

Crystal Engineering: By systematically modifying the substituents on the pyrrole ring, it is possible to control the packing of molecules in the solid state, a field known as crystal engineering. This allows for the design of materials with specific physical properties, such as optical or electronic characteristics.

Functional Materials: Self-assembled structures based on this pyrrole scaffold could find applications in organic electronics, sensing, and catalysis. The aromatic and conjugated nature of the pyrrole ring is conducive to creating materials with interesting optical and electrical properties. ontosight.ai

Q & A

Q. What are the key physical and chemical properties of 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde relevant to experimental handling?

Methodological Answer: The compound (CAS 2199-58-8, C₇H₉NO) has a melting point of 90–91°C, boiling point of 237.3°C, and density of 1.099 g/cm³. Its low vapor pressure (0.0452 mmHg at 25°C) suggests limited volatility, requiring airtight storage to prevent degradation. The aldehyde group at position 2 and methyl substituents at positions 3 and 5 contribute to its reactivity in nucleophilic additions and condensations. Handling precautions include avoiding skin contact (Xi irritant) and using inert atmospheres for moisture-sensitive reactions .

Q. Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 90–91°C | |

| Boiling Point | 237.3°C at 760 mmHg | |

| Density | 1.099 g/cm³ | |

| Vapor Pressure | 0.0452 mmHg at 25°C |

Q. What synthetic routes are available for this compound, and how can reaction conditions be optimized?

Methodological Answer: A common route involves formylation of 3,5-dimethylpyrrole using Vilsmeier-Haack conditions (POCl₃/DMF). For example, phosphoryl chloride is added to DMF at 10–20°C, followed by reaction with the pyrrole precursor in 1,2-dichloroethane. Post-reaction neutralization with sodium acetate and crystallization yields the product (80% efficiency). Optimization strategies include:

- Temperature Control: Maintain below 20°C during formylation to avoid side reactions.

- Solvent Choice: Use aprotic solvents (e.g., dichloroethane) to stabilize intermediates.

- Workup: Acidic quenching (pH 4.5) improves aldehyde stability .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the diagnostic spectral features?

Methodological Answer:

- ¹H NMR: The aldehyde proton appears as a singlet at δ 9.8–10.0 ppm. Methyl groups at δ 2.2–2.5 ppm (singlets) confirm substitution at positions 3 and 4.

- ¹³C NMR: The carbonyl carbon (C=O) resonates at δ 190–195 ppm.

- FTIR: Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 2800–2900 cm⁻¹ (C-H stretch for CH₃).

- HRMS: The molecular ion [M+H]⁺ at m/z 124.076 confirms the molecular formula (C₇H₉NO) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

Methodological Answer: Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (e.g., Becke’s 1993 formalism) improve accuracy for systems with delocalized electrons, such as pyrrole derivatives. Key steps:

Geometry Optimization: Use a basis set (e.g., 6-31G*) to minimize energy.

Electrostatic Potential Maps: Identify nucleophilic/electrophilic sites (e.g., aldehyde carbon).

Frontier Orbital Analysis: Calculate HOMO-LUMO gaps to predict reactivity in cycloadditions or redox reactions.

Solvent Effects: Include implicit solvent models (e.g., PCM) for aqueous or polar aprotic conditions .

Q. Table 2: DFT Parameters for Electronic Analysis

| Parameter | Value/Approach | Source |

|---|---|---|

| Functional | B3LYP | |

| Basis Set | 6-31G* | |

| Solvent Model | PCM (Water) |

Q. What strategies can be employed to resolve contradictions in experimental vs. computational data regarding the compound's tautomeric behavior?

Methodological Answer: Discrepancies in tautomer ratios (e.g., enol vs. keto forms) arise from solvent effects or computational approximations. Mitigation strategies:

- Variable-Temperature NMR: Monitor proton shifts to detect tautomer equilibria.

- Dynamic DFT: Perform molecular dynamics simulations to model solvent interactions.

- Benchmarking: Compare multiple functionals (e.g., M06-2X vs. ωB97XD) to assess sensitivity to exchange-correlation terms.

- Experimental Validation: Use X-ray crystallography to confirm dominant tautomers in solid state .

Q. How does the introduction of electron-donating or withdrawing groups at specific positions affect the compound's reactivity in multicomponent reactions?

Methodological Answer: Substituent effects are studied via Hammett plots or DFT-based Fukui indices:

- Electron-Donating Groups (e.g., -OCH₃ at position 4): Increase electron density at the aldehyde carbon, enhancing nucleophilic attack (e.g., Knoevenagel condensations).

- Electron-Withdrawing Groups (e.g., -NO₂): Stabilize intermediates in cyclization reactions but may reduce aldehyde electrophilicity.

- Steric Effects: Bulky substituents at positions 3 and 5 hinder access to the reactive aldehyde site, requiring optimized catalysts (e.g., Lewis acids like ZnCl₂) .

Q. Table 3: Substituent Effects on Reactivity

| Substituent | Position | Reactivity Trend | Application Example |

|---|---|---|---|

| -CH₃ | 3,5 | Enhanced stability | Paal-Knorr synthesis |

| -Br | 4 | Polarizable intermediate | Suzuki coupling |

| -CF₃ | 2 | Reduced electrophilicity | Trifluoromethylation |

Q. What are the challenges in synthesizing dicarboxylic acid derivatives of this compound, and how can they be addressed?

Methodological Answer: Oxidation of the aldehyde to carboxylic acid (e.g., using KMnO₄) often leads to overoxidation of the pyrrole ring. Mitigation approaches:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.